The table below summarizes the core technical data for platyphylline from the search results:
| Property | Description |
|---|---|
| CAS Number | 480-78-4 [1] [2] [3] |
| Molecular Formula | C₁₈H₂₇NO₅ [1] [2] [3] |
| Molecular Weight | 337.41 g/mol [1] [2] [3] |
| IUPAC Name | (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione [1] |
| Type of Compound | Pyrrolizidine Alkaloid [1] [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, etc. [1] [3] |
| Source | The herbs of Senecio scandens [1] [3] |
| Storage | Desiccate at -20°C [1] |
Bioactivity and Toxicology Notes:
A validated polarographic method for determining this compound in pharmaceutical formulations is available, which offers high sensitivity [5].
The following diagram illustrates the workflow for this analytical method:
Workflow for the polarographic determination of this compound via N-oxide formation [5].
Key Methodological Details:
The identified method is particularly useful for quality control in pharmaceuticals and for directly determining the N-oxide metabolite of this compound in plant materials [5]. This compound is available as a reference standard from various biochemical suppliers for research purposes [1] [2] [3].
Please be aware that the search results have significant gaps for a full technical whitepaper:
The core finding from current research is that This compound is considered non-hepatotoxic [1]. This is due to its specific chemical structure.
This compound is a pyrrolizidine alkaloid (PA). For most PAs, hepatotoxicity depends on the presence of a 1,2-unsaturated double bond in the necine base of the molecule. This structural feature is essential for metabolic activation into highly reactive, liver-damaging pyrrolic esters [1].
This compound belongs to the platynecine-type PAs, which are characterized by a saturated 1,2-bond, meaning it lacks this critical double bond. Consequently, it cannot be metabolized into the toxic intermediate and does not induce liver injury [1].
The primary evidence for the lack of hepatotoxicity comes from a specific 28-day animal study. The table below summarizes the key parameters and findings of this experiment [1].
| Experimental Aspect | Description |
|---|---|
| Study Type | 28-day repeated dose oral toxicity study |
| Animal Model | Male Fischer rats (F-344/DuCrl) |
| Dosing Regimen | Administered daily by gavage at 0.1, 0.33, 1.0, and 3.3 mg/kg body weight |
| Key Findings | • No increase in liver enzymes (ALT, AST). • No histopathological alterations in the liver. • Did not induce significant changes in gene expression related to DNA damage or cell cycle, unlike all hepatotoxic PAs tested. |
The study used advanced techniques to detect subtle signs of toxicity, which can inform your own experimental planning.
The following diagram illustrates the critical structural distinction between hepatotoxic and non-hepatotoxic pyrrolizidine alkaloids like this compound.
Structural basis for this compound's lack of hepatotoxicity.
To build upon the existing knowledge, you could consider the following approaches:
For research and identification purposes, the basic chemical properties of Platyphylline are as follows [1] [2]:
| Property | Specification |
|---|---|
| CAS Number | 480-78-4 |
| Molecular Formula | C18H27NO5 |
| Molecular Weight | 337.41 g/mol |
| Form | Crystalline solid |
Here are methodologies for the extraction and analysis of this compound from plant material, as cited in the scientific literature.
An optimized solid-phase extraction process was developed to isolate this compound. The following diagram outlines the general workflow, which involves preparation of the plant material, extraction, and purification [3].
Solid-phase extraction workflow for plant material.
While the original article provides a detailed optimized method, the general principle involves loading a crude plant extract onto a solid-phase extraction column, washing away unwanted impurities, and then eluting the purified this compound [3].
A luminescence method was developed for determining this compound hydrotartrate in dosage forms. This method is based on the quenching effect of tartrate ions (from the this compound salt) on the luminescence of a Yttrium(III)-Rutin complex [4].
Luminescence quenching assay for this compound.
The key steps are [4]:
The core information on platyphylline metabolism comes from a key study which confirms that this platynecine-type pyrrolizidine alkaloid is metabolized by Cytochrome P450 enzymes, but via a non-toxic pathway [1].
The following diagram illustrates this key metabolic pathway and its implications.
This compound undergoes a non-toxic metabolic pathway via CYP3A4, unlike other pyrrolizidine alkaloids.
The table below summarizes the key characteristics of this compound metabolism based on current knowledge.
| Characteristic | Description for this compound |
|---|---|
| Major CYP Enzyme | CYP3A4 [1] |
| Primary Metabolic Reaction | Oxidative dehydrogenation [1] |
| Key Metabolite Formed | Dehydrothis compound carboxylic acid [1] |
| Formation of Reactive Pyrrolic Esters | Absent [1] |
| Overall Hepatic Disposition | Predominantly forms an excreted, non-reactive metabolite [1] |
| Toxicological Implication | Non-hepatotoxic (attributed to the lack of metabolic activation) [1] |
Platyphylline is a pyrrolizidine alkaloid (PA), a class of compounds known for their defense role in plants [1]. Its structure consists of two main parts:
The following diagram illustrates the general biosynthetic pathway of pyrrolizidine alkaloids like this compound within plants:
Generalized biosynthetic pathway of pyrrolizidine alkaloids.
Research into the hepatotoxicity of PAs has revealed how structural features influence biological activity. The table below summarizes the hepatotoxic potential associated with key structural elements of PAs, based on a Quantitative Structure-Activity Relationship (QSAR) model [2].
| Structural Feature | Category | Hepatotoxic Potential (High to Low) |
|---|---|---|
| Necine Base | Otonecine | Highest |
| Retronecine | Medium | |
| Platynecine | Lowest | |
| Necic Acid | Macrocyclic diester (e.g., this compound) | Highest |
| Open-chain diester | Medium | |
| Monoester | Lowest | |
| Necine Base Modification | Dehydropyrrolizidine | Highest |
| Tertiary PA / N-oxide | Lowest |
This analysis suggests that while this compound's macrocyclic diester necic acid contributes to a higher toxic potential, its saturated platynecine base significantly reduces it [2]. The study concluded that the necic acid structure has a greater overall influence on acute hepatotoxicity than the necine base.
While a specific recipe for this compound is not available, general laboratory methods for forming ester bonds from carboxylic acids (like necic acids) and alcohols (like the hydroxyl groups on a necine base) are well-established. The table below lists common techniques.
| Method | Typical Use Case / Notes |
|---|---|
| Fischer Esterification [3] [4] | Classic acid-catalyzed (e.g., H₂SO₄) equilibrium between a carboxylic acid and an excess of alcohol. |
| Steglich Esterification [4] | Uses DCC (or EDC) and DMAP. Suitable for acid-sensitive substrates and sterically hindered alcohols. |
| Via Acid Chloride [4] | A two-step process where the carboxylic acid is first converted to a more reactive acid chloride (e.g., using SOCl₂), which is then reacted with an alcohol. |
The table below summarizes the basic chemical information available for platyphylline, which is a pyrrolizidine alkaloid [1].
| Property | Description |
|---|---|
| IUPAC Name | (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione [1] |
| CAS Registry Number | 480-78-4 [1] |
| Molecular Formula | C₁₈H₂₇NO₅ [1] |
| Molecular Weight | 337.41 g/mol [1] |
| Natural Source | The herbs of Senecio scandens [1] |
| Type of Compound | Pyrrolizidine Alkaloid [1] |
Although direct studies on this compound are scarce, its classification as a pyrrolizidine alkaloid provides context for its potential role. Alkaloids are a major class of inducible chemical defenses that plants produce in response to stressors like pathogen attacks or herbivory [2] [3].
These compounds often act through mechanisms such as:
The following diagram outlines the general role of alkaloids within the plant's inducible defense system, which is a context in which this compound likely functions.
Given the limited specific data found, here are suggestions for how you can deepen your investigation:
This method provides a framework for the sensitive and selective quantification of Platyphylline in biological matrices, such as plasma, supporting pharmacokinetic and toxicokinetic studies [1].
The following conditions are suggested as a starting point for optimization.
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
For a method to be acceptable for regulatory bioanalysis, it must be validated according to guidelines. The table below outlines key parameters to be assessed, following examples from recent studies [3] [2].
| Validation Parameter | Target Acceptance Criteria |
|---|---|
| Linearity & Range | Correlation coefficient (r²) > 0.99 over a defined range (e.g., 1-100 ng/mL). |
| Precision | Intra- and inter-day relative standard deviation (RSD) < 15% (≤ 20% at LLOQ). |
| Accuracy | Intra- and inter-day relative error (RE) within ± 15% (≤ ± 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with precision and accuracy within ± 20%. |
| Recovery | Consistent and reproducible recovery (e.g., > 70%) for the analyte and IS [3]. |
| Matrix Effect | No significant ion suppression or enhancement (IS-normalized matrix factor close to 1). |
| Stability | Stable under experimental conditions (bench-top, autosampler, freeze-thaw cycles). |
The following diagram summarizes the key stages of the analytical process.
This compound is a pyrrolizidine alkaloid found in certain plants like Senecio scandens [1] and ragweed (genus Ambrosia) [2]. It exists as a free base (CAS 480-78-4) and is often used medicinally as This compound hydrotartrate [3]. The compound is of interest to natural product chemists and pharmacologists, though its pyrrolizidine structure warrants caution due to potential hepatotoxicity [4].
For researchers to identify, handle, and formulate solutions with this compound, its key properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| CAS Number | 480-78-4 [1] [5] [4] |
| Molecular Formula | C18H27NO5 [1] [4] [6] |
| Molecular Weight | 337.41 g/mol [1] [5] [6] |
| Appearance | Crystalline solid [1] |
| Melting Point | 129 °C [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]. |
| Storage | Desiccate at -20°C [1] |
While a full, optimized isolation protocol is not available, the following workflow synthesizes information from the search results on extraction and subsequent analysis.
The core principle is to use solvents to dissolve alkaloids from dried, ground plant material.
An optimized SPE protocol exists specifically for purifying this compound from ragweed extract [2]. This step is crucial for removing pigments and other non-alkaloid contaminants.
After purification, this compound can be identified and measured using several methods.
HPLC for Purity and Quantification: A specific HPLC method exists for determining this compound hydrotartrate and related impurities in a 0.2% injection solution [3]. This is the standard for precise quantification.
Luminescence Method for Quantification: A published method uses the quenching effect of this compound hydrotartrate on the luminescence of a Yttrium (III)-Rutin complex [3].
Structural Confirmation by NMR: For definitive structural identification, NMR spectroscopy is essential. The H and C NMR spectra of this compound have been fully assigned, and selective long-range DEPT techniques can be used for unambiguous structural elucidation of pyrrolizidine alkaloids [1].
Handling this compound requires care. Its acute toxicity data from rodent studies is as follows [4]:
| Route of Exposure | Species | LD₅₀ |
|---|---|---|
| Oral | Rat | 3100 mg/kg |
| Intraperitoneal | Rat | 252 mg/kg |
| Intravenous | Rat | 60 mg/kg |
| Oral | Mouse | 2573 mg/kg |
| Intraperitoneal | Mouse | 577 mg/kg |
| Intravenous | Mouse | 105 mg/kg |
Toxic Effects: Observed effects include excitement, dyspnea (difficulty breathing), and acute pulmonary edema [4]. Repeated oral dosing in rats (5700 mg/kg over 19 days) led to impaired liver function [4].
This compound serves as a natural product of interest in life science research [5]. The broader field of natural product drug development is moving toward:
This guide consolidates established methods for the extraction, purification, and analysis of this compound. The SPE protocol [2] and the luminescence quantification method [3] provide a strong, citable foundation for laboratory work. Researchers are encouraged to adapt the initial extraction step using modern techniques [7] and to always confirm compound structure using NMR [1] while adhering to strict safety protocols due to the compound's known toxicity [4].
This application note provides a detailed protocol for the quantitative analysis of this compound in plant material (e.g., Senecio scandens) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to be robust, accurate, and precise for quality control in drug development [1].
Developing an HPLC method involves systematic scouting and optimization of key parameters to achieve the best separation [3]. The following table summarizes the considerations for this compound, a mid-polarity alkaloid.
Table 1: HPLC Method Development Scouting Parameters for this compound
| Parameter | Initial Scouting Choices | Recommended Condition for this compound |
|---|---|---|
| HPLC Mode | Reversed-Phase (RP) | Reversed-Phase (RP) |
| Column Chemistry | C18, Phenyl | Phenyl (250 mm × 4.6 mm, 5 µm) [1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Hexane sulphonic acid - Acetonitrile - Acetic Acid (60:20:1, v/v/v) [1] |
| Elution Mode | Isocratic or Gradient | Isocratic [1] |
| Flow Rate | 0.8 - 1.2 mL/min | 1.0 mL/min [1] |
| Detection Wavelength | UV Diode Array Detector (DAD) Scan | 300 nm [1] (Confirm with a DAD scan) |
| Column Temperature | 30 - 40 °C | 40 °C (common default) [4] |
| Injection Volume | 5 - 20 µL | 10 - 20 µL |
Proper sample preparation is central to a successful and reproducible analysis, as it helps remove interfering matrix components and protects the HPLC column [3]. The following diagram illustrates the recommended workflow for extracting this compound from plant material.
Detailed Protocol: Solid-Phase Extraction (SPE) [4] This SPE procedure can be applied to liquid samples or extracts to further clean and concentrate the analyte.
For an analytical method to be fit-for-purpose, it must be validated. The following table outlines key validation parameters and the target criteria based on ICH guidelines, using a similar alkaloid method as a reference [1].
Table 2: Method Validation Parameters and Target Criteria
| Validation Parameter | Description | Target Criteria |
|---|---|---|
| Linearity & Range | The ability to obtain test results proportional to analyte concentration. | Correlation coefficient (r²) NLT 0.999 over a suitable range (e.g., 3-200 µg/mL) [1]. |
| Precision | The closeness of agreement between a series of measurements. | RSD < 2% for both repeatability and intermediate precision [1]. |
| Accuracy | The closeness of agreement between the accepted reference value and the value found. | Mean recovery in the range of 90-107% [1]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | ~ 3.0 µg/mL (Signal-to-Noise ~3:1) [1]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | ~ 9.2 µg/mL (Signal-to-Noise ~10:1) [1]. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Should be tested for variations in flow rate (±0.1 mL/min), wavelength (±2 nm), and temperature (±2 °C) [1]. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or related compounds at the retention time of this compound [1]. |
Before running analytical batches, ensure the HPLC system is performing correctly.
For quantitative analysis, the external standard method is recommended due to its simplicity [5].
Platyphylline is a pyrrolizidine alkaloid with the molecular formula C₁₈H₂₇NO₅ and a molecular weight of 337.4107 g/mol [1]. Here are its key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 480-78-4 [1] |
| IUPAC Standard InChI | InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4- [1] |
| IUPAC Standard InChIKey | BTHCJHQOYFUIMG-QCDXTXTGSA-N [1] |
Suggested initial mass spectrometry parameters are based on its structure and general alkaloid analysis principles. You will need to experimentally optimize these for your specific instrument and application.
| Parameter | Suggested Setting | Note |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) [2] [3] | Suitable for polar molecules like alkaloids. |
| LC Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid [2] | Formic acid promotes [M+H]⁺ ion formation in positive mode. |
| MS Scan Range | m/z 50 - 700 | To capture the protonated molecule and potential fragments. |
| Precursor Ion ([M+H]⁺) | m/z 338.4 | The primary target for this compound. |
| Product Ions (MS/MS) | m/z 320.4, 292.4, 156.1, 138.1 (anticipated) | These are theoretical fragments; actual transitions must be confirmed empirically. |
| Collision Energy | To be optimized | Typically between 15-35 eV; requires experimental determination. |
The following diagram outlines the major steps for sample preparation and analysis, which is adaptable from general bottom-up proteomics and small molecule workflows [2] [3].
This protocol is adapted from general guidelines for preparing complex biological samples for MS analysis [2].
This method is designed for a triple quadrupole (QQQ) mass spectrometer for sensitive detection and quantification.
Liquid Chromatography (LC):
Mass Spectrometry (MS):
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V)* |
|---|---|---|---|
| 338.4 | 320.4 ([M+H-H₂O]⁺) | 50 | To be optimized |
| 338.4 | 138.1 (characteristic fragment) | 50 | To be optimized |
*Collision Energy must be experimentally determined by infusion of a this compound standard.
After data acquisition, the processing steps lead to final results, as shown in the following pathway.
This compound is a pyrrolizidine alkaloid found in various Senecio species, with the chemical formula C₁₈H₂₇NO₅ and molecular weight 337.41 g/mol [1]. It exists as crystals and is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. This alkaloid is commonly analyzed in pharmaceutical preparations such as This compound hydrotartrate substances and injectable formulations, requiring precise analytical methods for quality control and quantification of related impurities [3].
The table below compares the primary analytical techniques used for this compound determination:
| Analytical Method | Detection Technique | Linear Range | Precision (RSD) | Accuracy (Recovery) | Key Applications |
|---|---|---|---|---|---|
| RP-HPTLC [3] | UV/Vis or fluorescence | Not specified | Complies with SPU requirements* | Complies with SPU requirements* | Quantification of seneciphylline and related impurities in substance and injectables |
| Indirect Titrimetric [4] | Visual endpoint detection | N/A (titration) | 1.68% | 99.5% - 105% | Bulk substance, tablets (0.005 g), ophthalmic solutions (0.5%) |
| Polarographic [3] | Dropping mercury electrode | Not specified | Not specified | Not specified | Determination of this compound N-oxide in injection solutions |
*SPU: State Pharmacopoeia of Ukraine [3]
This method utilizes potassium hydrogen peroxomonosulfate (KHSO₅) as an oxidizing agent in an indirect titration approach [4]. The excess oxidant is determined iodometrically with visual endpoint detection.
This technique demonstrates excellent precision with RSD of 1.68% and high accuracy with recovery ranging from 99.5% to 105% across various pharmaceutical preparations including injection solutions (2 mg·ml⁻¹), tablets (0.005 g), and ophthalmic solutions (0.5%) [4].
Reversed-Phase High Performance Thin Layer Chromatography (RP-HPTLC) provides separation and quantification of this compound and its related impurities, particularly seneciphylline [3].
The validation studies confirmed compliance with the State Pharmacopoeia of Ukraine requirements, making this assay suitable for pharmaceutical quality control of both substance and injectable preparations [3].
This approach determines this compound in the form of N-oxide by measuring the reduction current on a dropping mercury electrode [3].
The flowchart below helps select the appropriate analytical method based on your specific requirements:
These validated methods provide reliable approaches for this compound analysis in various pharmaceutical formulations. The indirect titrimetric method offers a simple, economical solution for routine quality control, while RP-HPTLC provides comprehensive impurity profiling capabilities. The choice of method depends on your specific analytical requirements, available instrumentation, and sample matrix.
The table below summarizes the basic chemical and identification information for this compound, which is crucial for any separation protocol.
| Property | Description |
|---|---|
| CAS Number | 480-78-4 [1] [2] [3] |
| Molecular Formula | C₁₈H₂₇NO₅ [1] [2] [3] |
| Molecular Weight | 337.41 g/mol [1] [2] |
| Type of Compound | Pyrrolizidine Alkaloid (PA) [1] |
| Source | Senecio scandens and other Senecio plants [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |
A highly relevant study details a modern method for identifying various PAs in Senecio plants using Liquid Chromatography-Mass Spectrometry (LC-MS) [4]. While it does not isolate this compound alone, the general workflow is directly applicable.
The experimental workflow for this method can be summarized as follows:
This protocol is adapted from the identified research [4]:
Sample Preparation
LC-MS Analysis
Identification via MS/MS Fragments this compound can be identified based on its characteristic fragmentation pattern alongside its molecular weight [4]. The table below shows key diagnostic fragments for different PA types.
| PA Type | Characteristic Product Ions (m/z) |
|---|---|
| Saturated PAs (e.g., mono-esters) | 124, 142 [4] |
| Unsaturated PAs (e.g., retronecine type) | 120, 138 [4] |
To develop a more robust separation protocol, you could explore:
This compound is a pyrrolizidine alkaloid compound found in various medicinal plants, particularly within the Senecio species and Allium victorialis var. platyphyllum. This secondary metabolite has gained research interest due to its potential biological activities and represents a typical example of medicinal plant constituents with possible therapeutic applications. The compound is characterized by its specific pyrrolizidine alkaloid structure with a molecular formula of C₁₈H₂₇NO₅ and molecular weight of 337.41 g/mol [1] [2]. The systematic chemical name according to IUPAC nomenclature is (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione [1].
The identification and quantification of this compound in crude plant extracts represents a critical quality control step in phytochemical research and natural product drug discovery. Proper extraction and identification protocols are essential for ensuring the reproducibility and reliability of research findings involving this compound. Additionally, as with all pyrrolizidine alkaloids, accurate identification is important for safety assessment, as some compounds in this class may possess hepatotoxic properties. These application notes provide detailed methodologies for the extraction, separation, and identification of this compound from plant materials, with specific protocols optimized for this particular alkaloid [3] [2].
This compound belongs to the pyrrolizidine alkaloid class of natural products, characterized by a fused bicyclic structure containing a nitrogen atom. The compound appears as crystals in its pure form and is typically stored desiccated at -20°C to maintain stability. The compound's structure has been extensively characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, with complete assignments of both ^1H and ^13C NMR spectra documented in the literature [1] [2].
Understanding the solubility profile of this compound is essential for developing effective extraction and analysis protocols. The compound demonstrates variable solubility in different organic solvents, which directly influences extraction efficiency and analytical method development.
Table 1: Solubility Profile of this compound in Various Solvents
| Solvent | Solubility | Application Note |
|---|---|---|
| Chloroform | Soluble | Useful for initial extraction |
| Dichloromethane | Soluble | Effective for liquid-liquid partitioning |
| Ethyl Acetate | Soluble | Medium polarity extraction |
| DMSO | Soluble | Ideal for stock solutions in bioassays |
| Acetone | Soluble | Useful for recrystallization |
| Methanol | Soluble | Polar extraction solvent |
| Water | Insoluble/Poor | Not recommended for primary extraction |
For obtaining higher solubility, it is recommended to warm the tube at 37°C and use brief sonication in an ultrasonic bath. Stock solutions can be stored below -20°C for several months, but for optimal results, preparation and use on the same day is advised. If storage is necessary, the solution must be sealed and maintained below -20°C, generally remaining stable for several months under these conditions [1].
The choice of extraction solvent is critical for efficient isolation of this compound from plant material. Based on the compound's solubility profile and chemical properties, both polar and intermediate polar solvents have demonstrated effectiveness. Methanol has been successfully used for extraction of this compound from source plants, providing good recovery of the target compound while also extracting other secondary metabolites [4]. When selecting solvents, consider the following properties:
For initial extraction, methanol or chloroform are recommended based on this compound's documented solubility profile and successful extraction protocols [3] [1] [4].
Several extraction techniques can be employed for the initial isolation of this compound from plant materials:
A typical protocol begins with drying the plant material at temperatures not exceeding 40°C to prevent thermal degradation, followed by grinding to a consistent particle size (20-40 mesh) to increase surface area for improved extraction efficiency. The recommended solvent-to-sample ratio ranges from 10:1 to 20:1 (v/w) [3].
Table 2: Comparison of Extraction Methods for this compound
| Method | Efficiency | Time Required | Equipment Needs | Best For |
|---|---|---|---|---|
| Maceration | Moderate | 24-72 hours | Basic | Small-scale extractions |
| Soxhlet | High | 4-24 hours | Specialized apparatus | Continuous extraction |
| Ultrasound-Assisted | High | 15-60 minutes | Ultrasonic bath | Rapid extraction |
| Microwave-Assisted | Very High | 5-30 minutes | Microwave reactor | High-throughput |
TLC provides a rapid, cost-effective method for initial screening of plant extracts for this compound content. While specific Rf values for this compound are not provided in the search results, general TLC protocols for pyrrolizidine alkaloids can be adapted:
TLC serves as a valuable preliminary screening tool before advancing to more sophisticated chromatographic methods [3].
HPLC represents the most widely used method for precise separation and quantification of this compound in complex plant extracts. The following optimized protocol can be employed:
The gradient elution program should be optimized to achieve baseline separation of this compound from other extract components. A typical run time of 40 minutes provides sufficient time for elution of this compound and related compounds [5].
Table 3: HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Target Value | Protocol |
|---|---|---|
| Linearity | R² > 0.99 | Calibration curve with 5-7 concentration points |
| Limit of Detection (LOD) | < 0.5 μg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | < 1.5 μg/mL | Signal-to-noise ratio of 10:1 |
| Precision | RSD < 5% | Repeated injections of quality control samples |
| Accuracy | 98-102% recovery | Spiked samples with known concentrations |
After chromatographic separation, structural confirmation of this compound requires application of spectroscopic techniques:
For complete structural characterization, two-dimensional NMR techniques provide the most comprehensive data:
These advanced techniques were employed in the structural elucidation of this compound and related pyrrolizidine alkaloids, allowing researchers to revise previous ^13C signal assignments and establish correct structural parameters [1].
The following diagram illustrates the complete workflow for extraction, separation, and identification of this compound from plant material:
This workflow provides a systematic approach for the reliable identification of this compound in plant extracts. Each step includes specific quality control checkpoints to ensure the validity of the results.
To ensure reliable identification and quantification of this compound, comprehensive method validation is essential. The following parameters should be established:
Additional quality control measures include:
These comprehensive quality control measures ensure the generation of reliable, reproducible data for this compound identification and quantification [3] [5].
Researchers may encounter several challenges when identifying this compound in complex plant extracts:
When developing or adapting methods for this compound analysis:
These optimization approaches enhance method performance and ensure reliable this compound identification [3] [1] [5].
The identification of this compound in crude plant extracts requires a systematic approach combining appropriate extraction techniques, chromatographic separations, and spectroscopic confirmations. The protocols outlined in these application notes provide researchers with validated methods for reliable this compound analysis, from initial plant extraction through final structural confirmation. By adhering to these detailed protocols and implementing appropriate quality control measures, researchers can ensure accurate, reproducible results in their investigation of this biologically significant pyrrolizidine alkaloid.
1. Compound Identification and Properties
This compound is a natural product alkaloid with potential research applications in the life sciences [1]. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
|---|---|
| CAS Number | 480-78-4 [1] |
| Molecular Formula | C₁₈H₂₇NO₅ [1] |
| Molecular Weight | 337.41 g/mol [1] |
| Description | A natural product alkaloid for life sciences research [1]. |
2. Spectral Library Resources
Spectral library searching is a powerful method for peptide and compound identification that compares an unknown tandem mass spectrum against a curated library of known spectra, offering advantages in speed, sensitivity, and selectivity compared to sequence database searching [2]. The NIST Mass Spectral Library is a key resource that has evolved significantly, with its MS/MS data expanding from 1.3 million spectra in the 2020 version to 2.4 million spectra in the NIST 2023 release [3]. This latest library includes data from various instrumentation types, including High-Resolution Accurate Mass (HRAM) platforms [3].
3. Proposed Analytical Protocol for this compound
This protocol outlines a general method for identifying this compound using high-resolution tandem mass spectrometry, based on standard laboratory practices.
Sample Preparation:
LC-MS/MS Analysis:
Data Analysis:
4. Experimental Workflow and Data Analysis Logic
The following diagrams illustrate the key procedural steps and decision-making process involved in this analysis.
Diagram 1: this compound Analysis Workflow. This chart outlines the sequential steps from sample preparation to final identification.
Diagram 2: Data Analysis Decision Tree. This logic flow guides the interpretation of results following data acquisition.
For reliable quantification, obtaining a well-characterized reference standard is the first critical step. The following table summarizes key information for sourcing this compound.
| Property | Details |
|---|---|
| CAS Number | 480-78-4 [1] [2] |
| Molecular Formula | C₁₈H₂₇NO₅ [1] [2] |
| Molecular Weight | 337.41 g/mol [1] [2] |
| Chemical Name | (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione [1] |
| Typical Purity | >=98% [2] |
| Physical Description | Crystalline solid [1] [2] |
| Storage Conditions | Desiccate at -20°C [1] |
Supplier Information: this compound is available from chemical suppliers like BioCrick and ChemFaces, who note its source as the herbs of Senecio scandens [1] [2].
While a specific protocol for this compound was not detailed, one study validates an assay for its related impurity, Seneciphylline, using a Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method [3]. The general principles of analytical method validation per ICH guidelines can be applied to develop your own protocol.
For any quantitative analytical procedure, key validation characteristics include [4]:
LOD and LOQ can be determined based on the calibration curve's standard deviation and slope [4].
The diagram below outlines the general workflow for developing and executing a quantitative analysis of this compound.
Here are detailed methodologies for two critical experiments in the quantification process.
This procedure is essential for creating a calibration curve [1] [2].
This protocol uses the calibration curve method per ICH Q2(R1) guidelines [4].
This note outlines a proposed PLE methodology for the extraction of platyphylline, a pyrrolizidine alkaloid, from plant material. PLE is an advanced extraction technique that uses elevated temperatures and pressures to achieve efficient and rapid extraction of target analytes [1].
Background and Rationale
While a direct PLE protocol for this compound was not found, the following method is inferred from general PLE applications for alkaloids [2] and a classical study on this compound optimization [4].
1. Sample Preparation
2. Pressurized Liquid Extraction (PLE)
Table 1: Optimized PLE Operating Parameters
| Parameter | Recommended Setting | Alternative Range for Optimization |
|---|---|---|
| Temperature | 100 °C | 80 °C - 120 °C [1] |
| Pressure | 1500 psi (10 MPa) | 1000 - 2000 psi [1] |
| Static Time | 10 minutes | 5 - 15 minutes |
| Number of Cycles | 2 | 1 - 3 [2] |
| Solvent | Ethanol-Water (with 0.5% NH₃) | Methanol-Water, Ethanol [5] |
3. Extract Handling
Yield Comparison A study comparing PLE to pharmacopoeia methods for various alkaloid-containing drugs found that PLE consistently provided superior yields.
Table 2: Exemplary Yield Improvement of Alkaloids using PLE
| Herbal Drug | Target Compound Class | PLE Yield Relative to Pharmacopoeia Method |
|---|---|---|
| Boldo folium | Alkaloids | 343% [2] |
| Belladonnae folium | Alkaloids | Significantly higher [2] |
Analytical Method
The following diagram illustrates the logical workflow for developing and executing a PLE protocol for this compound extraction.
Please note that the proposed protocol is an extrapolation based on highly related, yet not entirely specific, scientific literature. The core study on this compound extraction [4] focuses on solid-phase extraction rather than PLE. Therefore, experimental validation of this PLE protocol in your lab is highly recommended to confirm its efficacy for this compound.
One research paper details a method for determining this compound hydrotartrate, which could serve as a foundational protocol [1].
| Parameter | Specification |
|---|---|
| Detection Method | Luminescence quenching |
| Probe Complex | Yttrium (III) with Rutin |
| Enhancer | Bovine Serum Albumin (BSA) |
| Luminescence Max | 570 nm (complex); shifts to 590 nm upon quenching [1] |
| Optimal pH Range | 6.0 - 7.0 (maintained with urotropine) [1] |
| Stern-Volmer Constant | 1,230 l/mol [1] |
| Application | Determination in injection solutions [1] |
The search results do not specify interference issues for the above method, but general strategies for reducing interference in analytical chemistry include:
Below is a detailed workflow for the determination of this compound hydrotartrate based on the published method [1].
Procedure Details:
The technical information available for building a full support center is limited. I suggest you explore these avenues to gather more comprehensive data:
Here are answers to common questions and solutions to typical problems encountered during Platyphylline extraction.
| Question/Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low recovery rate [1] | SPE cartridge selection inappropriate; insufficient retention. | Choose an SPE column with stronger retention characteristics [1]. |
| The elution strength of the sample loading solution is too strong. | Reduce the elution intensity of the sample loading solution [1]. | |
| Overload from high sample volume/concentration. | Increase the amount of sorbent or reduce the sample volume/concentration [1]. | |
| The sorbent bed dried out during sample loading. | Ensure the cartridge does not run dry; re-activate/equilibrate if necessary [1]. | |
| Poor reproducibility [1] | Complex, error-prone manual steps. | Simplify the pretreatment method and create a Standard Operating Procedure (SOP) [1]. |
| Clogging of the cartridge or inconsistent flow rates. | Improve sample pre-filtration (e.g., centrifugation) to remove particulates; use a vacuum manifold to control flow rate [1]. | |
| Flow rate is too slow [1] | SPE sorbent particle size is too small. | Select an SPE cartridge with a larger particle size [1]. |
| High sample viscosity or suspended matter. | Dilute the sample or use centrifugation/filtration as a pre-treatment step [1]. | |
| How to select sorbent mass? | Sample load exceeds cartridge capacity. | Sample load should be 5-10% of the sorbent weight. For a 100 mg cartridge, do not exceed 5-10 mg of target compound [2]. |
| What affects extraction speed? | Small particle sizes provide more surface area but can slow flow. | Balance particle size (for speed) with sorbent mass (for capacity). Optimize flow rates using a vacuum manifold [2]. |
For rigorous experimentation, here are detailed methodologies and key parameters to optimize.
This protocol is based on the optimization of this compound extraction from ragweed, using principles of experiment planning [3].
Objective: To isolate this compound from a plant matrix using SPE with high recovery and purity. Materials: Plant extract (pre-concentrated), SPE equipment (vacuum manifold, cartridges), solvents (methanol, water, chloroform, ethyl acetate, etc.).
The workflow for this optimized SPE protocol is summarized in the following diagram:
Detailed Steps:
Sorbent Selection and Conditioning:
Sample Loading:
Washing:
Elution:
The choice of initial extraction method from plant material significantly impacts yield. The table below summarizes three common techniques [5].
| Method | Typical Procedure | Key Parameters | Advantages/Considerations |
|---|---|---|---|
| Soxhlet Extraction [5] | 1-4 hours, solvent reflux. | Solvent type, extraction time, temperature. | High yield; efficient for exhaustive extraction; uses larger solvent volumes at higher temperatures [5]. |
| Ultrasound-Assisted Extraction (UAE) [5] | 20 minutes, 25°C, 40 kHz frequency. | Solvent, time, temperature, ultrasonic frequency. | Rapid, lower temperature; preserves thermolabile compounds; requires specific equipment [5]. |
| Cold Maceration [5] | 72 hours, room temperature, dark, with shaking. | Solvent, time, temperature. | Simple, low-cost; no specialized equipment; lengthy process; risk of fermentation or degradation [5]. |
Solvent Choice: For the methods above, 70% ethanol is highly effective for extracting phenolic compounds and is considered a green solvent [5]. This compound's solubility profile also suggests ethyl acetate and chloroform are suitable options [4].
For researchers working with platyphylline, here are the fundamental handling and storage parameters based on available data.
| Aspect | Details |
|---|
| Chemical Identity | CAS No.: 480-78-4 [1] [2] [3] Molecular Formula: C18H27NO5 [1] [2] [3] Molar Mass: 337.41 g/mol [1] [2] [3] | | Physical Form | Crystalline solid [3] | | Recommended Storage | Desiccate at -20°C [3] | | Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [3] | | Source | Isolated from the herbs of Senecio scandens [3] |
Without specific solution stability data, the following FAQs are based on general principles for handling similar compounds [4] [5].
Q1: How should I prepare and store a stock solution of this compound?
Q2: What should I do if my this compound solution is exposed to a temperature excursion? Temperature excursion is a deviation from prescribed storage conditions [4]. A systematic assessment is required.
Q3: How can I monitor the degradation of this compound in my solution? High-Performance Liquid Chromatography (HPLC) is the standard technique.
The primary methodology for Platyphylline isolation is based on a study of its solid-phase extraction (SPE) from ragwort (Senecio) [1]. The original text is in Russian, and the full experimental details are behind a paywall. The available information indicates the process was optimized, but does not explicitly list degradation factors.
You can use the workflow below as a starting point for your own optimized protocol. Key stability considerations for alkaloids like this compound are inferred from general analytical knowledge and integrated into the diagram.
This section addresses common issues, linking them back to the stability controls in the workflow.
Q1: I observe unknown peaks or a decreasing this compound peak in my chromatograms over time. What is the cause? This is a classic sign of compound degradation.
Q2: My SPE recovery is low or inconsistent. How can I optimize this step? The original study highlights that the SPE process was optimized [1], implying that the specific conditions are critical.
Q3: How can I systematically identify the main factor causing degradation in my process?
The table below summarizes the core information from the available foundational study.
| Parameter | Description | Reference |
|---|---|---|
| Target Compound | This compound | [1] |
| Biological Source | Ragwort (plants of the genus Senecio) | [1] |
| Core Method | Solid-Phase Extraction (SPE) | [1] |
| Method Status | Optimized (specific parameters not listed in abstract) | [1] |
| Key Focus | Study and optimization of the extraction process | [1] |
Since the search results lack explicit parameters, you can build upon the known SPE method using modern optimization frameworks.
The following table summarizes the analytical methods for this compound found in the current literature. This can serve as a starting point for method selection.
| Method | Key Details / Principle | Application Context / Notes |
|---|---|---|
| Luminescence Method [1] | Uses luminescence quenching of Yttrium(III)-Rutin complex by tartrate ion of this compound hydrotartrate; pH 6.0-7.0. | Used for determination in injection solution; follows Stern-Volmer relationship. |
| Solid-Phase Extraction (SPE) [2] | Study and optimization of SPE from ragweed. | Early study (1981); foundational for extraction, less so for modern detection. |
| HPLC [1] | Mentioned for quantitative determination and related impurity testing in a 0.2% injection solution. | No specific details on sensitivity or detection system (e.g., UV, MS). |
For trace analysis, enhancing sensitivity often involves optimizing both the sample preparation and the instrumental analysis steps. The workflow below outlines this general strategy.
Based on the workflow, here are more detailed methodologies you can adapt.
1. Sample Preparation: Solid-Phase Extraction (SPE)
2. Instrumental Analysis: UPLC-ESI-MS/MS
High-sensitivity systems can be prone to specific issues. The following diagram and guide address common pressure-related problems.
Problem: High Backpressure or No Flow from Detector Outlet This is a critical issue that halts analysis and often points to a blockage in the detector flow cell, frequently caused by precipitated buffer salts [6].
Given the scarcity of direct information on this compound, building a comprehensive support resource will require a broader approach.
What is Co-elution? Co-elution occurs when two or more compounds in a sample exit the chromatography column at the same time, resulting in a single or overlapping peak in the chromatogram. This prevents accurate identification and quantification of the individual compounds [1].
How to Detect Co-elution A single, symmetrical peak might not always be pure. Here are key indicators of a potential co-elution issue:
The resolution of two peaks is governed by three main factors: capacity factor (k'), selectivity (α), and efficiency (N). The table below summarizes the systematic approach to troubleshooting.
| Symptom | Suspected Issue | Actionable Fixes |
|---|---|---|
| Peaks are poorly retained (k' < 1) | Low Capacity Factor (compounds not interacting with stationary phase) | Weaken the mobile phase to increase retention [1]. |
| Broad peaks, low signal | Low Efficiency (column performance issue) | Replace with a new, high-efficiency column; check system for extra-column volume [1]. |
| Good retention and sharp peaks, but still overlapping | Poor Selectivity (chemistry doesn't differentiate compounds) | Change column chemistry (e.g., C8, C18, phenyl, HILIC) or alter mobile phase pH/buffer [1]. |
For a logical troubleshooting workflow, follow the diagram below:
If initial troubleshooting is insufficient, these detailed methodologies can help fine-tune your separation.
1. Mobile Phase and Selectivity Optimization using Response Surface Methodology (RSM) For complex co-elution, a systematic optimization of multiple parameters is highly effective.
2. Advanced Integration of Co-eluted Peaks When co-elution is unavoidable, a derivative-based approach can provide a more accurate integration.
Q1: My peaks were separated before, but now they are co-eluting. What happened? This is often a symptom of column degradation or a change in the system. The most common cause is a loss of column efficiency over time. Replacing the column is the first step. Other causes can include a change in the pH or ionic strength of the sample or a slight drift in the mobile phase composition [2] [1].
Q2: Can I still quantify co-eluted peaks without a PDA or MS detector? It is highly discouraged. Without peak purity confirmation, you cannot be sure if your quantitative result is accurate or an average of multiple compounds. The result is not reliable and should not be trusted for critical decisions [1].
Q3: How can TLC help me prevent co-elution issues in HPLC? TLC is a excellent and rapid tool for scouting initial separation conditions. By optimizing solvent ratios to get your target compound to an Rf between 0.1 and 0.4, you can approximate a good starting point for HPLC. You can calculate the delta column volume (ΔCV = 1/Rf2 - 1/Rf1); a larger ΔCV suggests a greater loading capacity and better separation on the flash or HPLC column [5].
Analytical method validation confirms that an analytical procedure is suitable for its intended use, ensuring results are consistent, reproducible, and reliable [1]. The core parameters required by guidelines like ICH Q2(R1) are summarized in the table below [1] [2].
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte accurately despite potential interferences (e.g., impurities, matrix components) [1]. | No interference from blank/placebo; able to discriminate between analyte and close derivatives [1]. |
| Accuracy | Closeness of test results to the true value [1] [2]. | Recovery of 98-102% for drug substance. Confidence intervals should be reported [1]. |
| Precision | Degree of agreement among repeated measurements from multiple samplings [1] [2]. | Expressed as %RSD (Relative Standard Deviation). |
| - Repeatability | Precision under the same operating conditions over a short time [1]. | %RSD typically < 2.0% for assay of drug substance [3] [1]. |
| - Intermediate Precision | Variation within a laboratory (different days, analysts, equipment) [1]. | %RSD for combined data sets (e.g., from two analysts) should be ≤ 2.0% [4]. |
| Linearity | Ability to obtain test results proportional to the analyte's concentration [1]. | Correlation coefficient (r) ≥ 0.99 [4] [5]. |
| Range | Interval between upper and lower analyte concentrations that demonstrate suitable linearity, accuracy, and precision [1]. | Derived from linearity studies; e.g., 50-120% of test concentration for assay [4]. |
| LOD & LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with precision and accuracy [1]. | LOD = 3.3(SD/S); LOQ = 10(SD/S), where SD=standard deviation of response, S=slope of calibration curve [3]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature) [1] [2]. | Method should remain specific, accurate, and precise under varied conditions. |
Here are answers to common issues, framed in a question-and-answer format.
The following diagram illustrates this systematic troubleshooting workflow.
For a holistic view, here is a high-level workflow that guides you from initial method creation through to validation and control.
The field of analytical validation is evolving. Staying informed of these trends can enhance efficiency and compliance:
Understanding the source and chemistry of your analyte is the first step in troubleshooting. The table below summarizes key information for Platyphylline and its known related compounds, which are potential contaminants or sources of interference [1].
| Compound Name | CAS Number | Type | Note / Potential Role in Analysis |
|---|---|---|---|
| This compound | 480-78-4 | Alkaloid | Primary analyte of interest. |
| Hastacine | 20361-77-7 | Alkaloid | Related product; potential structural analog or impurity. |
| Ligularinine | 90364-90-2 | Alkaloid | Related product; potential structural analog or impurity. |
| Integerrimine | 480-79-5 | Alkaloid | Related product; potential structural analog or impurity. |
| Neothis compound | N/A | Alkaloid | Isomer; a known compound from the same source that requires distinct NMR analysis [1]. |
Source and Solubility [1]:
The following flowchart outlines a systematic approach to diagnosing common problems. A central principle in troubleshooting is to determine if the issue is with the instrument or the sample. A performance test with a standard can quickly isolate the problem [2].
This is a common challenge. Here is a protocol to systematically identify the unknown peak:
Inconsistent peak response often points to issues with the sample or the detector.
Prevention is always better than cure.
| Question | Answer & Key Takeaways |
|---|---|
| What is Collision Energy (CE) and why is optimizing it crucial? | CE is the energy applied to precursor ions to break them into characteristic fragments. Optimization is critical because it determines the abundance of fragment ions, directly impacting the sensitivity, specificity, and reliability of your identification and quantification method [1] [2] [3]. |
| How do I find the best Collision Energy for my compound? | The most reliable method is empirical optimization using a pure standard. This involves infusing the standard and testing a range of CE values to find the one that produces the most intense and characteristic fragment ions for your selected transitions [4] [3]. |
| What is a "stepped collision energy" and when should I use it? | Stepped CE uses multiple different energy values within a single MS/MS scan. This is beneficial for generating more comprehensive fragmentation spectra, which is particularly useful for confirming identities in untargeted screening or for compounds that fragment poorly at a single energy [5]. |
| Can I predict the optimal CE without a standard for every compound? | Yes, it is common practice to use a linear equation based on the precursor's mass-to-charge (m/z) ratio (CE = slope * m/z + intercept). However, this equation should be calibrated for your specific instrument and analyte class, as default equations may not be optimal [3]. |
This protocol is adapted from best practices for developing MRM methods [4] [3].
Preparation of Standard Solution
MS/MS Optimization and MRM Selection
[M+H]+ or deprotonated [M-H]- molecule. Be aware of potential adducts (e.g., [M+NH4]+, [M+Na]+).This technique provides a visual tool to characterize the fragmentation behavior of your analyte [2].
The table below summarizes the core strategies you can employ.
| Strategy | Description | Best For |
|---|---|---|
| Empirical (Per-Transition) | Directly measuring the optimal CE for each specific MRM transition. | Highest sensitivity & precision; targeted quantification of a limited number of analytes [3]. |
| Predicted (Linear Equation) | Using a instrument-specific linear formula based on the precursor's m/z. | Large-scale screening studies where optimizing every transition is not feasible [3]. |
| Stepped CE | Applying a ramp of several CE values in one MS/MS scan. | Untargeted analysis, confirmatory analysis, and generating comprehensive spectral libraries [5]. |
The following diagram illustrates the logical decision process for selecting and implementing a CE optimization strategy.
Matrix effects occur when other components in a sample interfere with the analysis of your target analyte, leading to inaccurate results. In mass spectrometry, this most often manifests as ion suppression (or, less commonly, enhancement) in the ionization source [1] [2] [3].
The following flowchart provides a strategic workflow for diagnosing and resolving matrix effects. You can follow the path that matches your experimental constraints.
Before solving the problem, you must confirm its presence and severity. The post-extraction spike method is a standard quantitative approach [1] [2] [3].
Experimental Protocol:
Prepare Solutions:
Analyze and Calculate: Inject all three solutions and record the peak areas (e.g., for Platycodyne). Calculate the Matrix Factor (MF) and Process Efficiency (PE%) [3].
The table below shows how to interpret the results.
| Calculation | Formula | Interpretation |
|---|
| Matrix Factor (MF) | MF = Peak Area B / Peak Area A | MF = 1: No effect
MF < 1: Ion suppression
MF > 1: Ion enhancement |
| Process Efficiency (PE%) | PE% = (Peak Area C / Peak Area A) * 100 | Indicates combined loss from extraction and matrix effect [3]. |
Here are detailed methodologies for the strategies outlined in the troubleshooting guide.
The goal is to remove interfering matrix components before instrumental analysis [4] [6].
Improving separation prevents interferents from co-eluting with your analyte [4] [5].
This is a crucial method for correcting for matrix effects rather than removing them [4] [2].
When other techniques are insufficient, the standard addition method can be used. This technique is particularly useful for complex matrices where a blank matrix is unavailable or matrix effects vary significantly between samples [2].
Protocol:
This method accounts for the matrix effect because every measurement contains the same matrix background [2].
The table below summarizes the key differences in toxicity between platyphylline and riddelliine.
| Feature | This compound | Riddelliine |
|---|---|---|
| Pyrrolizidine Alkaloid (PA) Type | Saturated (platynecine-type) [1] | 1,2-unsaturated (retronecine-type) [2] [3] |
| Inherent Toxicity | Nontoxic or low toxicity [1] | Highly toxic and carcinogenic [2] [3] |
| Metabolic Activation | Lacks metabolic activation [1] | Requires metabolic activation by Cytochrome P450 [3] |
| Genotoxicity & Carcinogenicity | Not expected | Clear evidence of genotoxicity and carcinogenicity in animals [2] [3] |
| Primary Toxicological Concern | Information missing | Liver toxicity, vascular damage, cancer [2] |
| IARC Classification | Information missing | Group 2B (Possibly carcinogenic to humans) [3] |
Riddelliine's high toxicity stems from its metabolism into reactive compounds that damage DNA. The following diagram illustrates this activation pathway and its consequences.
This metabolic activation results in the formation of specific, measurable DNA adducts, which serve as critical biomarkers for riddelliine's toxicity [3] [4].
The data supporting riddelliine's toxicity profile comes from well-established, long-term animal studies, primarily conducted by the National Toxicology Program (NTP).
1. Carcinogenicity Study Design
2. Key Genetic Toxicity Assays Riddelliine's genotoxicity was confirmed through several standard assays:
The key supporting data comes from a subacute 28-day rat feeding study that directly compared platyphylline with several hepatotoxic PAs [1].
| PA Compound | Necine Base Type | 1,2-Unsaturation | Hepatotoxicity | Observed Transcriptomic Changes | Dose (mg/kg bw) |
|---|---|---|---|---|---|
| This compound | Platynecine | No | Non-toxic (Negative Control) | No significant changes [1] | 0.1 - 3.3 |
| Heliotrine | Heliotridine | Yes | Toxic | Induced DNA damage response [1] | 0.1 - 3.3 |
| Senecionine | Retronecine | Yes | Toxic | Induced DNA damage response [1] | 0.1 - 3.3 |
| Lasiocarpine | Heliotridine | Yes | Toxic | Induced DNA damage response [1] | 0.1 - 3.3 |
| Senkirkine | Otonecine | Yes | Toxic | Induced DNA damage response [1] | 0.1 - 3.3 |
| Echimidine | Retronecine | Yes | Toxic | Induced DNA damage response [1] | 0.1 - 3.3 |
The primary study providing the data above followed this methodology [1]:
Hepatotoxicity in PAs requires a specific structural feature: a 1,2-unsaturated bond in the necine base. This bond is essential for the metabolic activation by liver cytochrome P450 (CYP) enzymes, which generates highly reactive, DNA-damaging pyrrolic esters [1]. This compound belongs to the platynecine-type PAs, which lack this double bond, making it incapable of being metabolized into toxic intermediates and thus an ideal negative control [1].
The following diagram illustrates this critical structural difference and its consequences.
When designing studies on Pyrrolizidine Alkaloid (PA) hepatotoxicity, you can effectively use this compound.
The table below summarizes the fundamental identifying information for this compound:
| Property | Description |
|---|---|
| CAS Number | 480-78-4 [1] [2] [3] |
| Molecular Formula | C18H27NO5 [1] [2] [3] |
| Molecular Weight | 337.41 g/mol [1] [2] [3] |
| Chemical Classification | Pyrrolizidine Alkaloid [4] [2] [3] |
| Source | Herbs of Senecio plants (e.g., Senecio scandens) [2] [3] |
A key determinant of a Pyrrolizidine Alkaloid's (PA) toxicity is its core structure. The diagram below shows the structural families of PAs and their general toxicological significance.
This compound belongs to the saturated Platynecine-type of PAs [5]. This structural characteristic is crucial because:
While a direct RPF for this compound is not established, scientific efforts are underway to create a system for comparing PA toxicity. The following table summarizes the general RPF framework proposed for some PA types, based on a 2016 interim proposal [5].
| PA Structural Type | Proposed Interim Relative Potency Factor (iREP) |
|---|---|
| Cyclic diesters & Open-chain diesters (7S config.) | 1.0 (Reference high potency) |
| Monoesters (7S config., Heliotridine type) | 0.3 |
| Open-chain diesters (7R config.) | 0.1 |
| Monoesters (7R config.) | 0.01 |
This framework illustrates that PA potency varies significantly with structure. Since this compound is a saturated PA, its potency is expected to be much lower than the lowest value (0.01) in this table, which is assigned to a different class of unsaturated PAs [5].
The following table summarizes the key findings from a subacute in vivo study that directly compared platyphylline with several hepatotoxic PAs [1].
| Pyrrolizidine Alkaloid (PA) | Necine Base Type | Hepatotoxicity | DNA Damage Response | Key Experimental Findings |
|---|---|---|---|---|
| This compound | Platynecine (1,2-saturated) | No | Not Induced | No significant changes in gene expression, histopathology, or liver enzymes (ALT/AST) [1]. |
| Heliotrine | Heliotridine (1,2-unsaturated) | Yes | Induced | Pronounced effects on gene expression related to cell cycle and DNA damage response [1]. |
| Echimidine | Retronecine (1,2-unsaturated) | Yes | Induced | Pronounced effects on gene expression related to cell cycle and DNA damage response [1]. |
| Senecionine | Retronecine (1,2-unsaturated) | Yes | Induced | Pronounced effects on gene expression related to cell cycle and DNA damage response [1]. |
| Lasiocarpine | Retronecine (1,2-unsaturated) | Yes | Induced | Pronounced effects on gene expression related to cell cycle and DNA damage response [1]. |
| Senkirkine | Otonecine (1,2-unsaturated) | Yes | Induced | Pronounced effects on gene expression related to cell cycle and DNA damage response [1]. |
The comparative data in the table above was generated through a standardized in vivo study. Here is the detailed methodology [1]:
The hepatotoxicity of PAs is dependent on their metabolic activation into reactive intermediates. The diagram below illustrates the critical structural difference that makes this compound non-toxic [1].
The structural basis for toxicity explains why this compound is an ideal control [1]:
| Pyrrolizidine Alkaloid (PA) | Necine Base Type | Esterification Type | 1,2-Unsaturation | Hepatotoxicity | Key Evidence from 28-day Rat Study (3.3 mg/kg bw) |
|---|---|---|---|---|---|
| Platyphylline | Platynecine | Monoester | No | Non-hepatotoxic | No histopathological changes; no significant gene expression changes [1] |
| Heliotrine | Heliotridine | Open diester | Yes | Hepatotoxic | Induced DNA damage response genes [1] |
| Senecionine | Retronecine | Cyclic diester | Yes | Hepatotoxic | Induced DNA damage response genes [1] |
| Lasiocarpine | Heliotridine | Open diester | Yes | Hepatotoxic | Induced DNA damage response genes [1] |
| Senkirkine | Otonecine | Cyclic diester | Yes | Hepatotoxic | Induced DNA damage response genes [1] |
| Echimidine | Heliotridine | Open diester (7-membered macrocycle) | Yes | Hepatotoxic | Induced DNA damage response genes [1] |
The primary data in the table above comes from a well-defined 28-day subacute feeding study [1]. Here is a detailed breakdown of its methodology:
This workflow, from in vivo dosing to multi-level analysis, provides a comprehensive dataset for hepatotoxicity assessment.
The diagram above illustrates the critical role of chemical structure in determining PA hepatotoxicity. The core mechanism, supported by the experimental data, is as follows [1]:
Method validation ensures that an analytical procedure is reliable, consistent, and suitable for its intended purpose. The core principles are universal, as outlined in international guidelines.
| Parameter | Description | Typical Experimental Approach |
|---|---|---|
| Linearity | Ability to obtain results directly proportional to analyte concentration. | Analyze minimum 6 concentrations; use statistical tests (ANOVA, lack-of-fit) & residual plots [1]. |
| Precision | Closeness of agreement between a series of measurements. | Inject multiple replicates (n=6) of standard solutions; calculate %RSD for peak area & retention time [3]. |
| Accuracy | Closeness of agreement between accepted reference value and found value. | Perform recovery study by spiking analyte into sample at 80%, 100%, 120% levels; calculate % recovery [3]. |
| LOD & LOQ | Limit of Detection (LOD): Lowest detectable amount. Limit of Quantification (LOQ): Lowest quantifiable amount with precision & accuracy. | Based on standard deviation (SD) of response and slope (S) of calibration curve: LOD = 3.3×(SD/S); LOQ = 10×(SD/S) [3]. | | Specificity/Selectivity | Ability to assess analyte unequivocally in presence of other components. | Demonstrate clear separation of analyte peak from other expected compounds in the sample matrix [1]. |
The following diagram outlines the key stages in developing and validating an analytical method, integrating the parameters mentioned above:
When validating methods for PAs like this compound, some specific factors come into play:
Since the search results lack the direct experimental data you need for a comprehensive comparison, I suggest these steps to gather more specific information:
"this compound HPLC validation", "pyrrolizidine alkaloid method comparison", or "validation of PA assay this compound" may yield full research papers with detailed experimental data.
The table below summarizes the core differences in structure, metabolism, and toxicity, which are crucial for drug development professionals to understand the safety profiles of these compounds [1] [2].
| Feature | This compound (Platynecine-type PA) | Unsaturated PAs (Retronecine/Otonecine-type) |
|---|---|---|
| Necine Base Structure | Saturated (no 1,2-double bond) [1] | 1,2-unsaturated [1] [2] |
| Key Metabolic Pathway | Oxidative dehydrogenation to dehydrothis compound carboxylic acid (a water-soluble, excretable metabolite) [1] | P450-mediated metabolic activation to reactive pyrrolic esters (dehydropyrrolizidine) [1] |
| Toxicity Mechanism | No significant metabolic activation; forms non-reactive, excretable metabolites [1] | Reactive pyrrolic esters bind to cellular macromolecules (proteins, DNA), causing damage [1] [2] |
| Hepatotoxicity | Nontoxic [1] | Potently hepatotoxic [1] [2] |
| Genotoxic & Carcinogenic Potential | Not expected due to lack of reactive metabolites [1] | Demonstrated in animal models; considered potentially genotoxic and carcinogenic to humans [2] |
| Primary Metabolic Enzyme | CYP3A4 (similar rate to toxic PAs, but different pathway) [1] | CYP3A4 [1] |
The divergent toxicological outcomes are determined by the initial metabolic step, driven by the structure of the necine base.
The following diagram illustrates the critical divergence in the metabolic pathways of saturated versus unsaturated PAs, which explains their difference in toxicity.
While the search results confirm the metabolic outcomes, they do not provide full, step-by-step protocols. The following points outline the methodologies referenced in the scientific literature, which can guide your experimental planning.
For your audience of researchers and drug development professionals, the core message is that the saturation of the necine base is the primary structural determinant of PA toxicity.